Cas no 2742652-92-0 (methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride)

メチル2-(4-アミノオキサン-4-イル)-1H-イミダゾール-4-カルボキシレート二塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。分子内にオキサン環とイミダゾール環を有するユニークな構造を持ち、特に医薬品開発分野での応用が期待されています。二塩酸塩形態であるため高い水溶性を示し、反応条件の最適化が容易であることが特徴です。4位のアミノ基は求核性が高く、さらに修飾可能な点が合成化学的に有利です。また、結晶性が良好なため精製工程が簡便であり、高純度品の調製が可能です。この化合物は複雑な骨格構築のための多用途ビルディングブロックとしての価値を有しています。

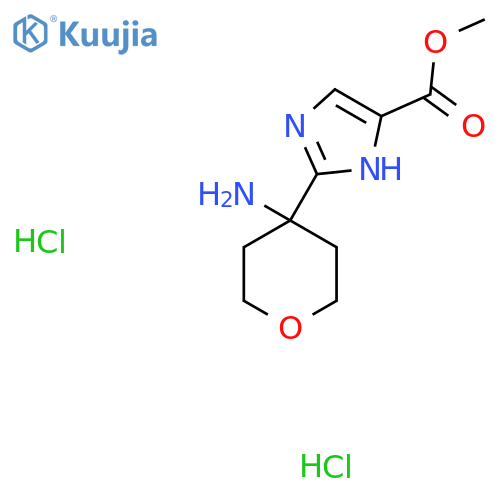

2742652-92-0 structure

商品名:methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-37137754

- 2742652-92-0

- methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride

- Z5384896255

-

- インチ: 1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H

- InChIKey: AKJSJJGGFMBMCG-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.O1CCC(C2=NC=C(C(=O)OC)N2)(CC1)N

計算された属性

- せいみつぶんしりょう: 297.0646968g/mol

- どういたいしつりょう: 297.0646968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37137754-0.25g |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride |

2742652-92-0 | 95.0% | 0.25g |

$594.0 | 2025-03-18 | |

| Enamine | EN300-37137754-2.5g |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride |

2742652-92-0 | 95.0% | 2.5g |

$2351.0 | 2025-03-18 | |

| Enamine | EN300-37137754-10.0g |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride |

2742652-92-0 | 95.0% | 10.0g |

$5159.0 | 2025-03-18 | |

| Enamine | EN300-37137754-0.5g |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride |

2742652-92-0 | 95.0% | 0.5g |

$936.0 | 2025-03-18 | |

| Aaron | AR028RT8-10g |

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride |

2742652-92-0 | 95% | 10g |

$7119.00 | 2023-12-15 | |

| Aaron | AR028RT8-100mg |

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride |

2742652-92-0 | 95% | 100mg |

$597.00 | 2025-02-16 | |

| 1PlusChem | 1P028RKW-100mg |

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride |

2742652-92-0 | 95% | 100mg |

$576.00 | 2024-05-07 | |

| Aaron | AR028RT8-500mg |

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride |

2742652-92-0 | 95% | 500mg |

$1312.00 | 2025-02-16 | |

| 1PlusChem | 1P028RKW-5g |

methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride |

2742652-92-0 | 95% | 5g |

$4362.00 | 2024-05-07 | |

| Enamine | EN300-37137754-1.0g |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride |

2742652-92-0 | 95.0% | 1.0g |

$1200.0 | 2025-03-18 |

methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2742652-92-0 (methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride) 関連製品

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬